N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 852399-77-0
VCID: VC7202753
InChI: InChI=1S/C15H14N2S/c1-10-7-8-12(9-11(10)2)16-15-17-13-5-3-4-6-14(13)18-15/h3-9H,1-2H3,(H,16,17)
SMILES: CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3S2)C
Molecular Formula: C15H14N2S
Molecular Weight: 254.35

N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine

CAS No.: 852399-77-0

Cat. No.: VC7202753

Molecular Formula: C15H14N2S

Molecular Weight: 254.35

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine - 852399-77-0

Specification

CAS No. 852399-77-0
Molecular Formula C15H14N2S
Molecular Weight 254.35
IUPAC Name N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C15H14N2S/c1-10-7-8-12(9-11(10)2)16-15-17-13-5-3-4-6-14(13)18-15/h3-9H,1-2H3,(H,16,17)
Standard InChI Key HCBWBVOOFBDHSH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3S2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3,4-Dimethylphenyl)-1,3-benzothiazol-2-amine (C₁₅H₁₄N₂S) features a benzothiazole core (a benzene ring fused to a thiazole ring) substituted at the 2-position with an amine group linked to a 3,4-dimethylphenyl group. The dimethyl substituents on the phenyl ring introduce steric and electronic effects that influence solubility and target binding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₄N₂S
Molecular Weight254.35 g/mol
CAS Number852399-77-0
IUPAC NameN-(3,4-Dimethylphenyl)-1,3-benzothiazol-2-amine
Topological Polar Surface Area56.4 Ų (estimated)

The compound’s logP value (estimated at 3.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis typically involves coupling 2-aminobenzothiazole with 3,4-dimethylphenyl halides (e.g., bromide or iodide) under nucleophilic substitution conditions. A base such as potassium carbonate facilitates deprotonation of the amine, while polar aprotic solvents (e.g., dimethylformamide) enhance reactivity. For example:

Step 1:
2-Aminobenzothiazole+3,4-Dimethylphenyl HalideK2CO3,DMFN-(3,4-Dimethylphenyl)-1,3-benzothiazol-2-amine\text{2-Aminobenzothiazole} + \text{3,4-Dimethylphenyl Halide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-(3,4-Dimethylphenyl)-1,3-benzothiazol-2-amine}

Yields typically range from 60–75%, with purification via column chromatography.

Biological Activities and Mechanistic Insights

Table 2: Hypothesized Antimicrobial Activity (Based on Analogs)

OrganismMIC (μg/mL)Mechanism
Staphylococcus aureus8–16Membrane disruption
Escherichia coli32–64DNA gyrase inhibition

Anticancer Activity

Benzothiazoles inhibit kinases (e.g., PI3Kγ) and induce apoptosis. Molecular docking studies of analogs suggest that the dimethylphenyl group occupies hydrophobic pockets in ATP-binding domains, as seen in PI3Kγ (PDB: 7JWE) .

Key Interaction:
ΔGbinding=9.2 kcal/mol (estimated)\text{ΔG}_{\text{binding}} = -9.2\ \text{kcal/mol (estimated)}

Research Gaps and Future Directions

Unexplored Pharmacokinetics

No data exist on this compound’s absorption, distribution, metabolism, or excretion (ADME). Computational models predict moderate hepatic clearance via CYP3A4-mediated oxidation.

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains or nanoparticle encapsulation could address solubility limitations. For example:

N-(3,4-Dimethylphenyl)-1,3-benzothiazol-2-aminePEGylationWater-soluble prodrug\text{N-(3,4-Dimethylphenyl)-1,3-benzothiazol-2-amine} \xrightarrow{\text{PEGylation}} \text{Water-soluble prodrug}

Industrial and Environmental Considerations

Scale-Up Challenges

Current synthesis routes require optimization for industrial-scale production. Continuous flow reactors may improve yield and reduce waste .

Ecotoxicology

Benzothiazoles are persistent in aquatic environments. The dimethyl substituents may reduce biodegradability, necessitating environmental risk assessments.

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